![molecular formula C10H9N3O4 B13933771 2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid typically involves the fusion of pyrazole and pyridine rings. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . This method provides moderate to good yields and is advantageous due to its operational simplicity and room temperature conditions.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions with appropriate adjustments to ensure consistency and yield. The use of solid catalysts like AC-SO3H is beneficial due to their stability, low cost, and non-toxicity, making the process more sustainable and economically viable.
Analyse Chemischer Reaktionen
Types of Reactions
2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Wirkmechanismus
The mechanism of action of 2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and have been studied for their anticancer and enzymatic inhibitory activities.
Pyrazine Derivatives: Known for their versatility in pharmacological activity, including antibacterial, antifungal, and anticancer properties.
Imidazo[1,2-a]pyridine-7-carboxylic acid: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Uniqueness
2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid is unique due to its specific combination of functional groups and fused ring structure, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H9N3O4 |
|---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O4/c1-17-8-3-5(10(15)16)2-6-4-7(9(11)14)12-13(6)8/h2-4H,1H3,(H2,11,14)(H,15,16) |
InChI-Schlüssel |
MTMKIBXSTBFRTC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=CC(=NN21)C(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


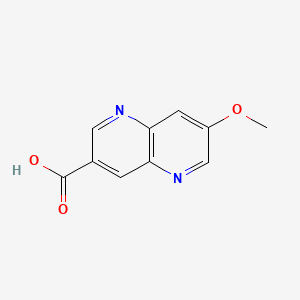

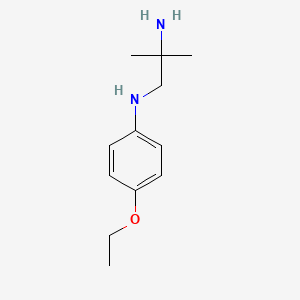
![2,6-Diazaspiro[3.4]octane, 2-ethyl-](/img/structure/B13933701.png)
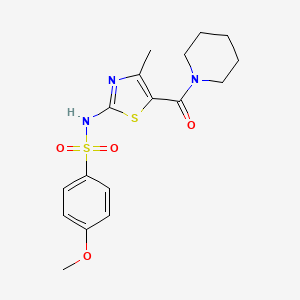

![Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13933735.png)


![benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B13933757.png)
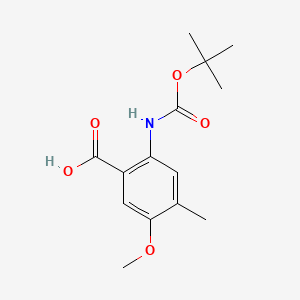
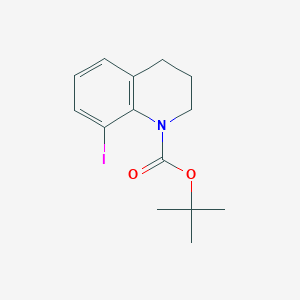
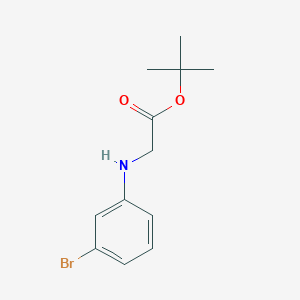
![4-[(3-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B13933775.png)
